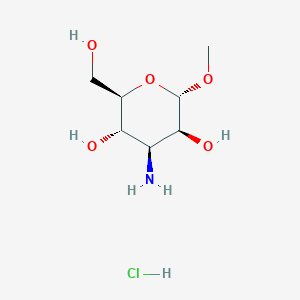
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranosides, involves the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha- or -beta-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate. This reaction yields the glycosides, which are then subjected to reduction, acetylation, and de-O-acetylation to produce the desired products. These compounds have been instrumental in detecting glycosaminidase activities in various biological samples, highlighting their importance in diagnostic applications and research into diseases like Schindler disease (Szweda et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is characterized by its 4-methylumbelliferyl moiety linked to a galactopyranoside unit. This structural arrangement is critical for its function as a fluorogenic substrate. The compound's fluorescence properties are significantly influenced by its molecular structure, particularly the interactions between the umbelliferyl group and the galactopyranoside. These interactions affect the fluorescence intensity and polarization, making it a useful tool for studying the microenvironment of sugar-binding sites on lectin molecules (Decastel et al., 1984).
Chemical Reactions and Properties
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside participates in specific chemical reactions, particularly those involving glycosidases. Upon enzymatic hydrolysis, the compound releases 4-methylumbelliferone, a highly fluorescent product. This reaction is the basis for its use in detecting and quantifying enzyme activities. The specificity and sensitivity of this substrate make it an invaluable tool for studying enzyme kinetics and inhibitor studies, providing insights into enzyme mechanisms and the structure-function relationship of glycosidases.
Physical Properties Analysis
The physical properties of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, such as solubility, fluorescence wavelength, and quantum yield, are crucial for its application in biochemical assays. These properties ensure that the compound can be efficiently used in various solvents and under different experimental conditions, maximizing its utility as a fluorescent marker in biochemical research.
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and fluorescence characteristics, are essential for its functionality as a biochemical tool. The stability of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside under different conditions, including pH and temperature, as well as its reactivity towards specific enzymes, defines its application range in scientific research. Its unique fluorescence properties, triggered by enzymatic activity, enable the detection and quantification of glycosidases with high sensitivity and specificity.
For further reading and detailed information on each aspect of 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside, including its synthesis, molecular structure, and applications in biochemical assays, refer to the following sources:
- Synthesis and applications in detecting glycosaminidase activities: (Szweda et al., 1989).
- Analysis of molecular structure and its implications on fluorescence properties: (Decastel et al., 1984).
Aplicaciones Científicas De Investigación
N-acetyl-β-D-galactopyranosaminidase Activity Detection
This compound is effective in detecting N-acetyl-β-D-galactopyranosaminidase activity in human tissues, which aids in studying Schindler disease (Szweda et al., 1989).
Diagnosing GM2 Gangliosidoses
It serves as an excellent substrate for diagnosing B variants of GM2 gangliosidosis, although its effectiveness in differentiating patients, carriers, and controls requires further evaluation (Inui & Wenger, 1984).
Peanut Agglutinin Binding
The compound shows enhanced binding to peanut agglutinin, suggesting extended sugar binding sites in the peanut agglutinin molecule (Decastel, Tran, & Frénoy, 1982).
Enzyme Assays
It offers high sensitivity and potential specificity in enzyme assays, making it suitable for a wider range of enzyme activities (Creme & Leaback, 1980).
Studying Sugar-Binding Sites on Lectin Molecules
4-Methylumbelliferyl-glycosides are useful fluorescence probes for studying sugar-binding sites on lectin molecules, with fluorescence intensity influenced by solvent polarity and viscosity (Decastel et al., 1984).
Tay-Sachs Disease Diagnosis
It is highly specific for direct determination of hexosaminidase A, accurately differentiating carriers from noncarriers in Tay-Sachs disease diagnosis and carrier detection (Ben-yoseph et al., 1985).
Differentiating Enterobacteriaceae Strains
Hydrolysis of 14 4-methylumbelliferyl (4-MU)-linked substrates can effectively differentiate Enterobacteriaceae strains, aiding in species differentiation within the family (Kämpfer, Rauhoff, & Dott, 1991).
Synthesis for Pharmaceutical Applications
4-methylumbelliferyl 1,2-cis-glycosides can be synthesized by various methods, with improved yields and potential for pharmaceutical applications (Courtin-Duchateau & Veyrières, 1978).
Fluorogenic Substrate for N-acetyl-α-D-glucosaminidase
A new sensitive assay for N-acetyl-α-D-glucosaminidase is possible by fluorometric measurement of 4-methylumbelliferone liberated by enzyme hydrolysis of glycoside 1 (Chow & Weissmann, 1981).
Detection of LacZ-Marked Leukemic Cells
This method significantly increases the sensitivity of detecting LacZ-marked leukemic cells in ex vivo bone marrow samples (Hendrikx et al., 1994).
Safety And Hazards
- Avoid Conditions : Moisture (hygroscopic), heat
- Inert Gas : Store under inert gas
- Safety Data Sheet (SDS) : Available for reference
Direcciones Futuras
Research on 4-MU-β-D-Gal continues to explore its applications in enzyme assays, drug discovery, and diagnostics. Investigating its specificity, stability, and potential clinical relevance remains an exciting avenue for future studies.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-SOVHRIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235472 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside | |
CAS RN |
36476-29-6 | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N-acetyl-β-D-galactosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)



